C7 Phenacyloxy Ester vs. C7 Dimethylcarbamoyl Ester: Structural Divergence at the MEK1 Allosteric Site Contact Point
The target compound carries a 7-phenacyloxy (2-oxo-2-phenylethoxy) group, whereas the most potent congener in the published 3-benzylcoumarin series, compound 18, bears a 7-dimethylcarbamoyloxy substituent with an IC50 of 54.57 nM against MEK1 [1]. The phenacyloxy ester introduces an additional aromatic ring and a ketone carbonyl at a distinct vector angle compared to the dimethylcarbamoyl group. This structural difference is predicted to alter hydrogen-bonding geometry and lipophilic contact with the allosteric pocket. The dimethylcarbamoyl analog compound 13 (R1 = N(CH3)2COO, R2 = Bn, R3 = Me, R4 = H)—which shares the 3-benzyl-4-methyl core with the target but differs at C7—exhibited an IC50 of 222.8 nM, while compound 16 (R3 = n-Pr instead of Me) showed a substantially weaker IC50 of 1,035 nM [1]. This establishes that C7 ester identity modulates MEK1 potency by >19-fold within a constant core. The 7-phenacyloxy motif has been independently noted for conferring antinociceptive activity in related coumarin series [2], whereas dimethylcarbamoyl analogs have not been reported in that context, indicating divergent polypharmacology potential.
| Evidence Dimension | MEK1 binding affinity (IC50) and structural variation at C7 |
|---|---|
| Target Compound Data | No direct MEK1 IC50 data available for this exact compound (data gap explicitly acknowledged). C7 substituent: –OCH2COPh (phenacyloxy). |
| Comparator Or Baseline | Compound 18 (7-dimethylcarbamoyloxy analog): IC50 = 54.57 nM; Compound 13 (7-dimethylcarbamoyloxy, 4-Me): IC50 = 222.8 nM; Compound 16 (7-dimethylcarbamoyloxy, 4-n-Pr): IC50 = 1,035 nM [1]. |
| Quantified Difference | C7 ester type modulates MEK1 IC50 by >19-fold within the 3-benzylcoumarin scaffold. Direct quantitative difference for phenacyloxy vs. dimethylcarbamoyloxy not yet measured. |
| Conditions | MEK1 binding assay (in vitro enzymatic); Compounds tested at 20 μM and 2 μM for % binding; full IC50 determined for active compounds [1]. |
Why This Matters
The C7 substituent is the primary potency-tuning handle in this chemotype; selecting the phenacyloxy variant provides access to a distinct region of chemical space that has not been explored in the published MEK1 SAR, potentially offering a novel selectivity or polypharmacology profile.
- [1] Li, Y.; Wang, Z.; Zhao, Y.; et al. Substituted 3-Benzylcoumarins as Allosteric MEK1 Inhibitors: Design, Synthesis and Biological Evaluation as Antiviral Agents. Molecules 2013, 18 (5), 6057–6091. doi:10.3390/molecules18056057. View Source
- [2] Alipour, M.; Khoobi, M.; Emami, S.; et al. Antinociceptive properties of new coumarin derivatives bearing substituted 3,4-dihydro-2H-benzothiazines. DARU J. Pharm. Sci. 2014, 22, 9. doi:10.1186/2008-2231-22-9. View Source
